molecular formula C8H10N4S B8322141 4-(4-aminopyrimidin-2-yl)sulfanylbutanenitrile

4-(4-aminopyrimidin-2-yl)sulfanylbutanenitrile

Cat. No.: B8322141
M. Wt: 194.26 g/mol
InChI Key: KLUCIFZDMPPWOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-aminopyrimidin-2-yl)sulfanylbutanenitrile is a compound that belongs to the class of aminopyrimidines Aminopyrimidines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-aminopyrimidin-2-yl)sulfanylbutanenitrile typically involves multiple steps, starting from acyclic starting materials. One common method involves the reaction of benzylidene acetones with ammonium thiocyanates, followed by a series of steps including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-(4-aminopyrimidin-2-yl)sulfanylbutanenitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the sulfanyl group to a sulfonyl group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield a sulfonyl derivative, while reduction of the nitrile group would produce an amine derivative.

Scientific Research Applications

4-(4-aminopyrimidin-2-yl)sulfanylbutanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-aminopyrimidin-2-yl)sulfanylbutanenitrile involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, thereby exerting its biological effects. The exact molecular pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

4-(4-aminopyrimidin-2-yl)sulfanylbutanenitrile can be compared with other aminopyrimidine derivatives. Similar compounds include:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C8H10N4S

Molecular Weight

194.26 g/mol

IUPAC Name

4-(4-aminopyrimidin-2-yl)sulfanylbutanenitrile

InChI

InChI=1S/C8H10N4S/c9-4-1-2-6-13-8-11-5-3-7(10)12-8/h3,5H,1-2,6H2,(H2,10,11,12)

InChI Key

KLUCIFZDMPPWOB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1N)SCCCC#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Chlorobutyronitrile (0.23 g.) in EtOH (2 ml.) was added to a solution of 2-thiocytosine (0.25 g.) in 0.5 N aqueous NaOH (5 ml.) and the mixture stirred for 18 hours. A further portion of 4-chlorobutyronitrile (0.23 g.) was added and the mixture stirred a further 24 hours. The solution was concentrated in vacuo to 2 ml. and cooled and the crystalline precipitate collected to give 4-[4-aminopyrimid-2-ylthio]butyronitrile (0.3 g.), m.p. 99°-100°.
Quantity
0.23 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.23 g
Type
reactant
Reaction Step Two

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